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Compound of Interest

Compound Name:

5-[2-(3,5-

dimethoxyphenyl)ethyl]-1H-

pyrazol-3-amine

Cat. No.: B1391749 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-[2-(3,5-
dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Introduction
In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure,

appearing in a multitude of pharmacologically active agents.[1][2] The compound 5-[2-(3,5-
dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, a molecule featuring this core, presents a

compelling case for detailed physicochemical investigation. Its structure, combining the

hydrogen-bonding capabilities of the 3-aminopyrazole moiety with the lipophilic character of the

dimethoxyphenethyl group, suggests a nuanced profile that warrants thorough characterization

for any potential therapeutic application.[1]

This technical guide provides a comprehensive analysis of the core physicochemical properties

of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. As a Senior Application Scientist,

my objective is not merely to present data, but to contextualize it, offering field-proven insights

into the causality behind experimental choices and the implications of these properties for drug

development. We will delve into the critical parameters of ionization (pKa), lipophilicity (logP),

and aqueous solubility, providing not only predicted values but also robust, self-validating

experimental protocols for their empirical determination. This document is intended for
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researchers, medicinal chemists, and drug development professionals who require a deep and

actionable understanding of this compound's fundamental behavior.

Core Molecular and Physical Properties
The foundational step in characterizing any potential drug candidate is to establish its basic

molecular and physical attributes. These constants are the bedrock upon which all further

experimental analysis is built.

Property Value Source

IUPAC Name

5-[2-(3,5-

dimethoxyphenyl)ethyl]-1H-

pyrazol-3-amine

-

CAS Number 1000895-53-3 [3][4]

Molecular Formula C13H17N3O2 [3][4]

Molecular Weight 247.29 g/mol [3]

Predicted Density 1.207 g/cm³ [3]

Predicted Boiling Point 464.1 ± 40.0 °C [5]

Predicted pKa 15.76 ± 0.10 [5]

Predicted LogP 2.37550 [3]

Note: Predicted values are computationally derived and serve as initial estimates. Experimental

verification is essential for definitive characterization.

Chemical Structure: 
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Ionization Behavior: Acid Dissociation Constant
(pKa)
The pKa value is a critical determinant of a drug's behavior in physiological environments,

governing its solubility, absorption, distribution, and target engagement.[6] For 5-[2-(3,5-
dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, the primary ionizable center is the 3-amino

group on the pyrazole ring. The predicted pKa for the related 3-aminopyrazole is approximately

15.28, indicating it is a very weak acid (or its conjugate acid is very weak).[7][8] The predicted

pKa of ~15.76 for the title compound suggests the imino proton of the pyrazole ring is the most

likely acidic proton.[5]

Precise experimental determination of pKa is non-negotiable for building accurate

pharmacokinetic models. Potentiometric titration stands as the gold-standard methodology due

to its high precision and accuracy.[6][9]

Experimental Protocol: pKa Determination by
Potentiometric Titration
This protocol is designed as a self-validating system for the precise measurement of the

compound's pKa value(s).

Rationale for Method Selection: Potentiometric titration directly measures changes in pH upon

the addition of a titrant, allowing for the identification of inflection points that correspond to the

pKa.[6] This method is robust, highly reproducible, and can be automated for efficiency.[9]
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Preparation

Titration

Data Analysis

Calibrate pH meter
(pH 4, 7, 10 buffers)

Prepare 0.1 M HCl &
0.1 M NaOH titrants

Prepare ~1 mM sample solution
in water/co-solvent

Maintain ionic strength
(0.15 M KCl)

Purge sample with N2 gas

Immerse calibrated electrode

Add titrant in small increments

Record pH after stabilization
(<0.01 pH unit/min)

Plot pH vs. Titrant Volume

Calculate 1st & 2nd derivatives
(ΔpH/ΔV, Δ²pH/ΔV²)

Identify inflection points
(equivalence points)

Determine pKa
(pH at half-equivalence point)
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System Setup & Calibration

Sample Analysis

Equilibrate C18 column
with mobile phase

Inject standards with
known logP values

Inject test compound

Prepare mobile phases
(e.g., Methanol/Water mixtures)

Record retention times (tR)

Calculate log k for each standard
log k = log[(tR - t0) / t0]

Create calibration curve:
logP vs. log k

Interpolate logP from
calibration curve

Use for interpolation

Record its retention time (tR)

Calculate its log k value
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Equilibration

Phase Separation

Quantification

Add excess solid compound
to aqueous buffer (e.g., PBS pH 7.4)

Agitate at constant temperature
(e.g., 25°C or 37°C)

Equilibrate for 24-48 hours
to ensure saturation

Allow suspension to settle

Withdraw aliquot of supernatant

Filter (0.22 µm PTFE) or
centrifuge to remove solids

Dilute saturated filtrate
to fall within curve range

Prepare calibration curve with
known concentrations

Analyze concentration via
LC-MS or UV-Vis Spectroscopy

Calculate original concentration
(Solubility)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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